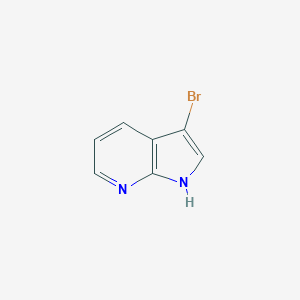

3-Bromo-7-azaindole

描述

Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Modern Chemistry

The pyrrolo[2,3-b]pyridine ring system, commonly referred to as 7-azaindole (B17877), is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its frequent appearance in the structure of pharmacologically active compounds, including natural products and FDA-approved drugs. juniperpublishers.comnih.gov Pyrrolopyridines are bioisosteres of indoles and are present in the molecular architecture of various biologically active molecules such as the anticancer drugs Vemurafenib and Pexidartinib. juniperpublishers.commdpi.com

The scaffold's importance stems from its ability to form key interactions with biological targets and its diverse pharmacological activities. Derivatives of pyrrolopyridine have demonstrated a wide spectrum of biological actions, including:

Anticancer juniperpublishers.comresearchgate.net

Kinase inhibition nih.govresearchgate.net

Anti-inflammatory juniperpublishers.comnih.gov

Antiviral juniperpublishers.com

Antibacterial juniperpublishers.com

The versatility of the pyrrolo[2,3-b]pyridine nucleus allows chemists to generate large libraries of derivatives, making it a cornerstone in drug discovery programs aimed at identifying new therapeutic leads. juniperpublishers.com

Role of Bromination at Position 3 in 7-Azaindole Chemistry

The introduction of a bromine atom at the C3-position of the 7-azaindole scaffold is a crucial chemical modification that significantly enhances the synthetic utility of the molecule. The C3-position of the indole (B1671886) ring system is electron-rich and a common site for electrophilic aromatic substitution. nih.gov

The bromine atom serves as a highly effective "chemical handle" for further molecular elaboration. Bromoaryl compounds are highly valued precursors for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govnih.gov These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in synthetic chemistry, enabling the construction of complex molecules from simpler, brominated intermediates. pipzine-chem.com

Specifically, the high reactivity of the bromine atom in 3-Bromo-1H-pyrrolo[2,3-b]pyridine allows it to participate in nucleophilic substitution and metal-catalyzed coupling reactions, providing a key material basis for expanding the diversity of organic compounds. pipzine-chem.com A mild and efficient synthesis of 3-bromoazaindoles can be achieved using reagents like copper(II) bromide, highlighting the practicality of accessing these important intermediates. researchgate.net

Overview of Key Research Trajectories for 3-Bromo-1H-pyrrolo[2,3-b]pyridine

The unique structural features of 3-Bromo-1H-pyrrolo[2,3-b]pyridine have defined its primary applications in several key areas of advanced research.

Pharmaceutical Development: The compound is extensively used as a key intermediate in the synthesis of innovative pharmaceuticals. chemimpex.compipzine-chem.com Its utility is particularly prominent in the development of kinase inhibitors for cancer therapy and drugs targeting neurological disorders. chemimpex.compipzine-chem.com Researchers leverage the reactive bromine atom to build complex molecular architectures designed to interact with specific biological targets. pipzine-chem.com

Materials Science: 3-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a building block for advanced organic materials. chemimpex.compipzine-chem.com Its unique electronic properties, derived from the conjugated pyrrolopyridine system, make it suitable for creating organic semiconductors, with potential applications in Organic Light Emitting Diodes (OLEDs) and organic solar cells to enhance device performance. chemimpex.compipzine-chem.com

Organic Synthesis: In the broader context of organic synthesis, the compound is a valuable tool for chemists. It allows for the creation of complex molecular structures with high precision and efficiency through various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. chemimpex.compipzine-chem.com

Agricultural Chemistry: The scaffold also finds use in the formulation of agrochemicals, contributing to the development of more effective and potentially more environmentally friendly pesticides and herbicides. chemimpex.com

Chemical Data for 3-Bromo-1H-pyrrolo[2,3-b]pyridine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-bromo-1H-pyrrolo[2,3-b]pyridine | nih.gov |

| Synonyms | 3-Bromo-7-azaindole | nih.gov |

| CAS Number | 74420-15-8 | nih.govbldpharm.com |

| Molecular Formula | C₇H₅BrN₂ | nih.gov |

| Molecular Weight | 197.03 g/mol | nih.gov |

| Canonical SMILES | C1=CC2=C(NC=C2Br)N=C1 | nih.gov |

| InChIKey | VJDGIJDCXIEXPF-UHFFFAOYSA-N | nih.gov |

Summary of Research Applications

| Research Area | Application Focus | Example Synthesized Compounds/Targets | Source |

|---|---|---|---|

| Medicinal Chemistry | Intermediate for biologically active molecules | Kinase inhibitors, drugs for neurological disorders, anticancer agents | chemimpex.compipzine-chem.com |

| Materials Science | Building block for functional organic materials | Organic semiconductors for OLEDs and solar cells | chemimpex.compipzine-chem.com |

| Organic Synthesis | Versatile building block for complex molecules | Diverse heterocyclic structures via cross-coupling | pipzine-chem.com |

| Agricultural Chemistry | Intermediate for agrochemical formulation | Pesticides and herbicides | chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDGIJDCXIEXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420606 | |

| Record name | 3-Bromo-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74420-15-8 | |

| Record name | 3-Bromo-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Classical and Modified Cyclization Approaches

The formation of the pyrrolo[2,3-b]pyridine (7-azaindole) core is a critical step in the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine. Various cyclization strategies have been developed to construct this heterocyclic system, each with its own advantages and applications.

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing indole rings, and its principles can be extended to the synthesis of the analogous pyrrolo[2,3-b]pyridine system. youtube.comthermofisher.com This reaction typically involves the acid-catalyzed reaction of a substituted hydrazine (B178648) with an aldehyde or ketone. thermofisher.comyoutube.com The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a chemimpex.comchemimpex.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the indole or, in this case, the azaindole ring system. youtube.com

One of the key features of the Fischer indole synthesis is its ability to be performed as a one-pot reaction, without the need to isolate the intermediate hydrazone. thermofisher.com However, the use of unsymmetrical ketones can lead to the formation of two regioisomeric products, and the selectivity can be influenced by factors such as the acidity of the medium and the nature of the substituents on the hydrazine. thermofisher.com

| Reaction | Reactants | Conditions | Product |

| Fischer Indole Synthesis | Phenylhydrazine and a ketone | Acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids) | Indole derivative |

| Fischer Indole Synthesis for Pyrrolo[2,3-b]pyridines | Pyridylhydrazine and a carbonyl compound | Acid catalyst | Pyrrolo[2,3-b]pyridine derivative |

Base-mediated ring closure reactions offer an alternative approach to the synthesis of the pyrrolo[2,3-b]pyridine scaffold. These methods often involve the intramolecular cyclization of a suitably substituted pyridine (B92270) precursor. For example, a common strategy involves the use of a pyridine derivative bearing an amino group and a side chain that can undergo cyclization.

In one such approach, the synthesis of furo[2,3-c]pyridine, a related heterocyclic system, was achieved through a base-catalyzed cyclization of pyridoxal (B1214274) with acylmethyl halides. nih.gov While not a direct synthesis of pyrrolo[2,3-b]pyridine, this demonstrates the principle of base-catalyzed ring closure on a pyridine core.

Cyclocondensation reactions provide a powerful tool for the synthesis of highly substituted pyrrolo[2,3-b]pyridines. These reactions typically involve the condensation of two or more components to form the heterocyclic ring system in a single step.

A notable example is the synthesis of pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method, which can be catalyzed by silver, iodine, or N-bromosuccinimide (NBS), allows for the switchable synthesis of halogenated and non-halogenated products with a high degree of regioselectivity. nih.gov Similarly, cyclocondensation of dicarbonyl compounds with substituted acetamides followed by deoxychlorination can yield chloropyridines, which are valuable intermediates for further functionalization. youtube.com

Another versatile approach involves the reaction of 2-amino-pyrrole-3-carbonitriles with reagents like formic acid or formamide (B127407) to afford pyrrolo[2,3-d]pyrimidines. researchgate.net These examples highlight the utility of cyclocondensation reactions in building complex heterocyclic frameworks from simpler starting materials.

Targeted Bromination and Halogenation Techniques

Once the pyrrolo[2,3-b]pyridine core is established, the next critical step is the introduction of the bromine atom at the desired C3-position. This can be achieved either by direct bromination of the pre-formed heterocycle or by incorporating a bromine atom into one of the precursors before the cyclization step.

The direct bromination of 1H-pyrrolo[2,3-b]pyridine requires careful control of reaction conditions to achieve the desired regioselectivity. The pyrrole (B145914) ring is generally more susceptible to electrophilic substitution than the pyridine ring.

The regioselective bromination of related pyrrolo[1,2-a]quinoxalines has been demonstrated, providing insights into the factors controlling the position of halogenation. nih.gov In these systems, bromination can be achieved using various brominating agents, and the position of substitution is influenced by the existing substituents on the heterocyclic core.

An alternative and often more controlled method for preparing 3-bromo-1H-pyrrolo[2,3-b]pyridine is to start with a precursor that already contains a bromine atom. This approach avoids the potential for side reactions and purification challenges associated with direct bromination of the heterocyclic core.

One synthetic route involves starting with a brominated pyridine derivative. evitachem.com This brominated precursor can then be subjected to a cyclization reaction to form the pyrrole ring, thereby constructing the 3-bromo-1H-pyrrolo[2,3-b]pyridine skeleton. pipzine-chem.com For instance, the synthesis of 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine utilizes a brominated pyridine derivative as a starting material, which then undergoes a palladium-catalyzed cross-coupling reaction to form the final product. evitachem.com

Another strategy involves the use of (2-bromo-1-arylalkylidene)propanedinitriles, which can react with aromatic amines to form fluoroaryl substituted 2-amino-3-cyanopyrroles. researchgate.net These intermediates can then be further elaborated to form the desired pyrrolo-fused heterocyclic systems.

The following table summarizes a selection of brominated precursors and their application in the synthesis of brominated pyrrolopyridine derivatives:

| Brominated Precursor | Reaction Type | Product |

| Brominated pyridine derivative | Palladium-catalyzed cross-coupling and cyclization | 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine evitachem.com |

| (2-Bromo-1-arylalkylidene)propanedinitrile | Reaction with aromatic amines | Fluoroaryl substituted 2-amino-3-cyanopyrrole researchgate.net |

Multi-Step Approaches for Brominated Pyrrole Derivatives

The synthesis of brominated pyrrole derivatives often involves multi-step strategies, which allow for the precise introduction of bromine atoms and other functional groups onto the pyrrole ring. A common approach begins with the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. nih.govsyrris.com This method provides a versatile platform for accessing a variety of substituted pyrroles. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govsyrris.comacs.org The in situ generation of HBr as a by-product facilitates the hydrolysis of the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor. nih.govsyrris.comacs.org This continuous flow methodology has proven efficient for the multi-step synthesis of pyrrole-3-carboxamides. nih.govsyrris.com

Bromination of the pyrrole ring itself is a key step in many synthetic routes. The reactivity of pyrrole towards electrophilic aromatic substitution is greater than that of thiophene. researchgate.net N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrroles, and the selectivity of the reaction can be influenced by the solvent system. researchgate.net For example, the bromination of 2,5-bis(2-thienyl)pyrrole with NBS in a mixture of acetic acid and tetrahydrofuran (B95107) favors substitution at the beta-position of the pyrrole ring. researchgate.net

Furthermore, existing brominated building blocks can be elaborated through subsequent reactions. For instance, 2-propyl-1H-pyrrolo[2,3-b]pyridine can be deprotonated with sodium hydride and then reacted with an electrophile like 2-t-butoxycarbonyl-4'-bromomethylbiphenyl to introduce a substituted methyl group at the N1 position. prepchem.com

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the 3-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-7-azaindole) scaffold provides a reactive handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. pipzine-chem.comchemimpex.comatlanchimpharma.com

Palladium-Mediated Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgnih.govorganic-chemistry.org This reaction is carried out under mild conditions, often at room temperature and in the presence of an amine base which also serves as the solvent. wikipedia.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

In the context of 7-azaindole (B17877) derivatives, the Sonogashira coupling has been utilized to synthesize various substituted compounds. For example, 3-alkynyl-2-aminopyridines, which can be further cyclized to form 7-azaindoles, are prepared via a Sonogashira reaction using a CuI/Pd(PPh₃)₄ catalytic system. mdpi.com A chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has also been developed, allowing for the controlled introduction of one or more alkyne groups. nih.gov While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free versions have also been developed. nih.govorganic-chemistry.org

Table 1: Examples of Palladium-Mediated Sonogashira Coupling Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

| 3-alkynyl-2-aminopyridines | CuI/Pd(PPh₃)₄ | 7-azaindole derivatives | Not specified | mdpi.com |

| 3,5-dibromo-2,6-dichloropyridine + terminal alkyne | Not specified | Mono-, di-, tri-, and tetraalkynylated pyridines | Good | nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids. libretexts.orgresearchgate.net

For 3-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives, the Suzuki-Miyaura coupling allows for the introduction of various aryl and vinyl substituents. The reaction is typically carried out using a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ and a base like K₃PO₄ or K₂CO₃. researchgate.netnih.gov The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. libretexts.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being effective for less reactive chlorides. libretexts.org

Researchers have successfully coupled 3-pyridyl triflates with alkenyl pinacol (B44631) boronates using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in dioxane, achieving good to excellent yields. nih.gov The Suzuki-Miyaura coupling has also been employed in the synthesis of c-Jun N-terminal kinase 3 (JNK3) inhibitors, where a 3-arylindazole was prepared in excellent yield from the corresponding bromoindazole. nih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

| 3-pyridyl triflates + alkenyl pinacol boronates | Pd(PPh₃)₄, K₃PO₄ | Branched pyridyl alkenes | Good to excellent | nih.gov |

| 3-bromoindazole + arylboronic acid | Not specified | 3-arylindazole | 95% | nih.gov |

| 3-bromopyridine + potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | 3-phenylpyridine | Not specified | researchgate.net |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgchemspider.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing a powerful tool for the synthesis of aryl amines. wikipedia.org

In the context of 3-bromo-1H-pyrrolo[2,3-b]pyridine, Buchwald-Hartwig amination allows for the introduction of a wide variety of amine substituents at the 3-position. The reaction is typically carried out using a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich ligands often being the most effective. wikipedia.org For instance, the coupling of N-protected 4-bromo-7-azaindoles with amides and amines has been achieved using a combination of Pd(OAc)₂ or Pd₂(dba)₃, Xantphos as the ligand, and Cs₂CO₃ or K₂CO₃ as the base. beilstein-journals.org Simple and efficient procedures have also been developed for the palladium-catalyzed amination of unprotected halo-7-azaindoles with a wide array of aliphatic and aromatic amines. mit.edu

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing access to a variety of secondary and tertiary aminopyridines. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

| N-benzyl-4-bromo-7-azaindole + benzamide | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-(1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | Good | beilstein-journals.org |

| Unprotected halo-7-azaindoles + primary/secondary amines | Palladium precatalysts | Aminated 7-azaindoles | Not specified | mit.edu |

| 2-bromopyridines + volatile amines | Not specified | Secondary and tertiary aminopyridines | Not specified | nih.gov |

General Palladium-Catalyzed Cross-Coupling Reactions

Beyond the specifically named reactions, a variety of other palladium-catalyzed cross-coupling reactions are employed to functionalize the 3-bromo-1H-pyrrolo[2,3-b]pyridine core. These reactions often leverage similar principles of oxidative addition, transmetalation, and reductive elimination. libretexts.org For instance, Stille coupling, which utilizes organotin reagents, has been used to introduce pyridin-2-yl and pyrimidin-5-yl moieties at the C3 position of 1-protected 3-trimethylstannyl-7-azaindole. atlanchimpharma.com

Palladium-catalyzed annulation reactions have also been developed for the synthesis of the 7-azaindole ring system itself. One such method involves the reaction of ortho-iodoarylamines with allyl acetate (B1210297) in the presence of Pd(OAc)₂, LiCl, and K₂CO₃. mdpi.com

Functionalization and Derivatization Strategies

The 3-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting material for the synthesis of a diverse range of derivatives with potential biological activity. chemimpex.comrsc.org The bromine atom at the 3-position is a key functional group that allows for a multitude of transformations, primarily through the metal-catalyzed cross-coupling reactions discussed previously.

Beyond direct substitution at the 3-position, the pyrrole nitrogen can also be functionalized. For example, deprotonation of the N-H bond with a base like sodium hydride allows for the introduction of various substituents at the N1 position. prepchem.com This provides another avenue for modifying the properties of the molecule.

The combination of these functionalization strategies enables the creation of libraries of 1H-pyrrolo[2,3-b]pyridine derivatives with diverse substitution patterns. This approach has been successfully employed in the development of potent inhibitors of fibroblast growth factor receptor (FGFR). rsc.org

Introduction of Diverse Substituents on the Pyrrolo[2,3-b]pyridine Core

The functionalization of the 3-Bromo-1H-pyrrolo[2,3-b]pyridine core is crucial for developing new chemical entities. The bromine atom at the C3 position is highly reactive, enabling a variety of nucleophilic substitution reactions. pipzine-chem.com This allows for the introduction of a wide range of substituents, leading to the creation of diverse molecular architectures.

One common strategy involves the Suzuki-Miyaura cross-coupling reaction. For instance, a chloropyridine moiety has been successfully introduced at the C5-position of a pyrrolo[2,3-d]pyrimidine core, a related heterocyclic system, using a palladium catalyst. mdpi.com This highlights the potential for similar transformations on the this compound scaffold. Another powerful method is the Buchwald-Hartwig amination, which has been employed to couple various amines to the heterocyclic core. mdpi.com

Furthermore, direct C-H activation and functionalization represent an increasingly important approach for introducing substituents. While electrophilic substitution on the pyrrole ring typically occurs at the α-position, strategic protection of the nitrogen atom with bulky groups like the triisopropylsilyl (TIPS) group can direct substitution to the β-position (C3). johnshopkins.edu This method provides a direct route to 3-substituted pyrroles and could be adapted for the pyrrolo[2,3-b]pyridine system.

The versatility of the 3-bromo intermediate is further demonstrated by its use in the synthesis of complex molecules. For example, it serves as a building block for creating compounds with potential applications as fibroblast growth factor receptor (FGFR) inhibitors and B-RAF inhibitors. nih.govnih.govrsc.org

Table 1: Examples of Substituents Introduced on the Pyrrolo[2,3-b]pyridine Core

| Substituent Type | Reaction Type | Position of Substitution | Reference |

|---|---|---|---|

| Aryl/Heteroaryl | Suzuki-Miyaura Coupling | C5 | mdpi.com |

| Amines | Buchwald-Hartwig Amination | C6 | mdpi.com |

| Alkyl | Alkylation | N1 | prepchem.com |

| Arylmethyl | Alkylation | N1 | prepchem.com |

Preparations of Specific Halogenated and Acylated Derivatives

The synthesis of specific halogenated and acylated derivatives of 3-Bromo-1H-pyrrolo[2,3-b]pyridine is essential for fine-tuning the electronic and steric properties of the final molecules.

Halogenation:

The introduction of additional halogen atoms can significantly influence the biological activity of the resulting compounds. mdpi.com While direct bromination of 1H-pyrrolo[2,3-b]pyridine typically yields the 3-bromo derivative, further halogenation at other positions requires specific strategies. For instance, N-bromosuccinimide (NBS) is a common reagent for bromination. johnshopkins.edu The synthesis of 3-chloro- and other 3-halopyrazoles has been achieved through a three-step method involving condensation, halogenation, and oxidation, a strategy that could potentially be adapted for the synthesis of other halogenated 7-azaindole derivatives. acs.org

Acylation:

Acylation of the pyrrolo[2,3-b]pyridine core is another important transformation. Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic rings. The resulting ketones can serve as handles for further functionalization. For example, the synthesis of vemurafenib, a B-raf inhibitor, involves the acylation of a pyrrolo[2,3-b]pyridine derivative. google.com The reaction conditions for acylation can be tailored to achieve substitution at different positions of the heterocyclic core.

Table 2: Synthesis of Specific Derivatives

| Derivative Type | Reagents and Conditions | Resulting Compound | Reference |

|---|---|---|---|

| Halogenated | N-Bromosuccinimide (NBS) | 3-Bromo-1-(triisopropylsilyl)pyrrole | johnshopkins.edu |

| Acylated | Friedel-Crafts Acylation | [2,6-difluoro-3-(sulfonylamino)phenyl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone core | google.com |

Isotope Labeling Techniques for Mechanistic Studies

Isotope labeling is an invaluable tool for elucidating reaction mechanisms and understanding the metabolic fate of drug candidates. In the context of 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

The synthesis of isotopically labeled compounds often requires the use of labeled starting materials or reagents. For example, a deuterated solvent could be used in a proton-deuterium exchange reaction to introduce deuterium atoms at specific positions. Similarly, ¹³C- or ¹⁵N-labeled precursors can be used in the synthetic sequence to generate the final labeled compound.

While specific examples of isotope labeling for 3-Bromo-1H-pyrrolo[2,3-b]pyridine are not extensively detailed in the provided search results, the general principles of isotopic labeling in organic synthesis are well-established. These techniques would be critical for detailed mechanistic investigations of the reactions involving this scaffold and for pharmacokinetic studies of its derivatives.

Reactivity and Chemical Transformations of 3 Bromo 1h Pyrrolo 2,3 B Pyridine

Electrophilic and Nucleophilic Substitution Reactions at Brominated Position

The bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine core is a key site for functionalization. It readily participates in both nucleophilic displacement and palladium-mediated cross-coupling reactions, providing a versatile handle for introducing a wide range of substituents.

The electron-withdrawing nature of the pyridine (B92270) ring and the inherent reactivity of the C-Br bond make the 3-position susceptible to nucleophilic attack. Under appropriate conditions, the bromine atom can be displaced by various heteroatom nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds. pipzine-chem.com This type of reaction is a fundamental transformation for building more complex molecular architectures.

While direct nucleophilic aromatic substitution can occur, the reaction often benefits from the use of a strong base or a catalyst. For instance, the reaction with amines can be facilitated by bases that deprotonate the amine, increasing its nucleophilicity. Similarly, thiols, being more nucleophilic than amines, can react with 3-bromo-1H-pyrrolo[2,3-b]pyridine to form thioethers. nih.gov The relative nucleophilicity of the attacking species plays a crucial role in the reaction's success. nih.gov

A study on the related 3-bromo-4-nitropyridine (B1272033) system demonstrated that reactions with amines can sometimes lead to unexpected rearrangements, such as nitro-group migration, depending on the solvent and base used. clockss.orgresearchgate.net This highlights the importance of carefully controlling reaction conditions to achieve the desired substitution product.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines | 3-Amino-1H-pyrrolo[2,3-b]pyridine derivatives | Base-mediated | pipzine-chem.com |

| Thiols | 3-Thioether-1H-pyrrolo[2,3-b]pyridine derivatives | Base-mediated | nih.gov |

This table provides generalized examples. Specific reaction conditions can vary significantly.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3-bromo-1H-pyrrolo[2,3-b]pyridine is an excellent substrate for these transformations. The bromine atom at the 3-position facilitates a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. researchgate.net

These reactions offer a high degree of control and allow for the introduction of a diverse array of functional groups, such as aryl, vinyl, and amino moieties. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, the use of specific biarylmonophosphine ligands has been shown to be effective in the C,N-cross coupling of related 3-halo-2-aminopyridines. nih.gov

Table 2: Common Palladium-Mediated Reactions of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron compounds | C-C | Pd catalyst, base |

| Heck | Alkenes | C-C | Pd catalyst, base |

| Buchwald-Hartwig | Amines, amides | C-N | Pd catalyst, ligand, base |

| Sonogashira | Terminal alkynes | C-C | Pd/Cu catalyst, base |

This table illustrates common palladium-catalyzed reactions. Specific conditions and catalysts can vary.

Challenges in these reactions can arise from the potential for the palladium catalyst to coordinate with the nitrogen atoms of the pyrrolo[2,3-b]pyridine ring system, which can sometimes hinder the catalytic cycle. nih.gov However, careful selection of ligands and reaction conditions can overcome these challenges. nih.govnih.gov

Oxidation Reactions of the Pyrrolo[2,3-b]pyridine Ring System

The pyrrolo[2,3-b]pyridine ring system can undergo oxidation at several positions. The pyridine nitrogen can be oxidized to form an N-oxide, a transformation that can be a key step in further functionalization of the pyridine ring. acs.org Additionally, the pyrrole (B145914) ring can be susceptible to oxidation, although this can sometimes lead to undesired side reactions or decomposition, especially under harsh conditions.

Studies on related thieno[2,3-b]pyridines have shown that selective oxidation can be achieved using various reagents, leading to N-oxides, S-oxides, and other functionalized derivatives. acs.org While direct oxidation of the carbon framework of 3-bromo-1H-pyrrolo[2,3-b]pyridine is less commonly reported, the potential for such reactions exists and could be a route to novel derivatives.

Reduction Chemistry of the Halogen and Heterocyclic Rings

The bromine atom of 3-bromo-1H-pyrrolo[2,3-b]pyridine can be removed through reduction, a process known as dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with certain metals. This reaction is useful when the bromine atom has served its purpose as a directing group or a handle for other transformations and needs to be replaced with a hydrogen atom.

Reduction of the heterocyclic rings is also possible, although it generally requires more forcing conditions. The pyridine ring can be reduced to a piperidine (B6355638) ring, and the pyrrole ring can be reduced to a pyrrolidine (B122466) ring. The choice of reducing agent and reaction conditions determines the extent and selectivity of the reduction.

Functionalization of Pyridine and Pyrrole Rings through N-Oxide Intermediates

The formation of an N-oxide at the pyridine nitrogen is a strategic maneuver to alter the reactivity of the pyrrolo[2,3-b]pyridine ring system. The N-oxide group activates the pyridine ring towards nucleophilic substitution at the positions ortho and para to the nitrogen. This allows for the introduction of various functional groups that would be difficult to introduce otherwise. For example, regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine at the 6-position has been achieved through a Reissert-Henze type reaction involving an N-oxide intermediate. researchgate.net

Furthermore, the N-oxide can be subsequently deoxygenated to restore the original pyridine ring, making this a versatile two-step strategy for functionalization.

Chemo- and Regioselectivity in Complex Derivatization

In molecules as complex as 3-bromo-1H-pyrrolo[2,3-b]pyridine, which possesses multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge in its derivatization. The molecule has several positions that can potentially react: the bromine at C3, the N-H of the pyrrole, and various positions on both the pyrrole and pyridine rings.

The outcome of a reaction is often dictated by a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can be crucial in directing the reaction to the desired position and preventing unwanted side reactions. nih.govacs.org Similarly, in nucleophilic substitution reactions, the nature of the nucleophile and the presence or absence of a base can determine whether the reaction occurs at the bromine-substituted carbon or at the pyrrole nitrogen.

Careful planning and optimization of reaction conditions are therefore essential to control the chemo- and regioselectivity of derivatization reactions involving 3-bromo-1H-pyrrolo[2,3-b]pyridine, enabling the synthesis of highly specific and complex target molecules.

Biological and Pharmacological Research Applications of 3 Bromo 1h Pyrrolo 2,3 B Pyridine Derivatives

Development of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors.

Inhibition of Specific Kinase Enzymes (e.g., SGK-1, FGFRs, MPS1)

Derivatives of 3-Bromo-1H-pyrrolo[2,3-b]pyridine have demonstrated inhibitory activity against several key kinases implicated in cancer.

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Overexpression of SGK-1 is associated with irregular cell proliferation in solid tumors, making it a viable target for cancer therapy. kstudy.com Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit SGK-1. kstudy.comgoogle.com These compounds are being investigated for their potential in treating diseases mediated by SGK-1 activity. google.com

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a crucial factor in the development of various cancers, including breast, lung, and liver cancer. nih.gov Consequently, targeting FGFRs is a promising strategy for cancer treatment. nih.govrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs 1, 2, and 3. nih.govrsc.org For instance, compound 4h from one study exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org

Monopolar Spindle 1 (MPS1): The protein kinase MPS1 is a critical component of the spindle assembly checkpoint and is often overexpressed in tumors with chromosomal instability. nih.gov The 1H-pyrrolo[3,2-c]pyridine scaffold, a related isomer, has been instrumental in the discovery of potent and selective MPS1 inhibitors. nih.gov Structure-based design has led to the development of compounds that show potent inhibition of MPS1 in vitro. nih.gov

| Derivative | Target Kinase | IC50 Value | Reference |

| Compound 4h | FGFR1 | 7 nM | nih.govrsc.org |

| Compound 4h | FGFR2 | 9 nM | nih.govrsc.org |

| Compound 4h | FGFR3 | 25 nM | nih.govrsc.org |

| Compound 4h | FGFR4 | 712 nM | nih.govrsc.org |

| S01 | GSK-3β | 0.35 ± 0.06 nM | nih.gov |

Interactions with ATP-Binding Sites and Implications for Mechanism of Action

The mechanism of action for many of these kinase inhibitors involves their interaction with the ATP-binding site of the target enzyme. nih.gov By occupying this site, the inhibitors prevent the transfer of a phosphate (B84403) group from ATP to the substrate, thereby blocking the downstream signaling cascade.

The 1H-pyrrolo[2,3-b]pyridine core can form crucial hydrogen bonds with the hinge region of the kinase domain. For example, in FGFR1, this scaffold can interact with the backbone of residue Ala564. nih.gov The bromine atom at the 3-position allows for further chemical modifications to explore interactions within the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity. nih.gov Molecular modeling studies have been instrumental in understanding these interactions and guiding the rational design of more effective inhibitors. nih.gov

Anticancer Research and Therapeutic Potential

The development of kinase inhibitors based on the 3-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold has translated into promising anticancer activity in preclinical studies.

Modulation of Cancer Cell Proliferation and Induction of Apoptosis

A key outcome of kinase inhibition by these derivatives is the suppression of cancer cell proliferation. By blocking the signaling pathways that drive uncontrolled cell growth, these compounds can halt the progression of the cell cycle.

Furthermore, many of these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov One optimized compound, 16h , effectively arrested A549 cells in the G0/G1 phase of the cell cycle. nih.gov

Targeting Specific Human Cancer Cell Lines (e.g., Breast, Lung, Cervical, Colon, Osteosarcoma, Prostate Carcinoma)

The anticancer effects of 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been demonstrated across a wide range of human cancer cell lines.

Breast Cancer: Derivatives have shown potent antiproliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. nih.govnih.gov Compound 4h was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.govrsc.org

Lung Cancer: The A549 lung cancer cell line has been a key model for evaluating the efficacy of these compounds. nih.gov

Cervical Cancer: Antiproliferative activities have been observed against the HeLa cervical cancer cell line. nih.gov

Colon Cancer: Research has explored the use of these derivatives as potent inhibitors against colorectal cancer cells. researchgate.netimist.ma

Osteosarcoma and Prostate Carcinoma: The broad applicability of these compounds suggests their potential in treating a variety of solid tumors. nih.gov

| Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |

| Compound 16h | A549 (Lung) | Anti-proliferative | 0.109 µM | nih.gov |

| Compound 16h | MDA-MB-231 (Breast) | Anti-proliferative | 0.245 µM | nih.gov |

| Compound 16h | MCF-7 (Breast) | Anti-proliferative | 0.245 µM | nih.gov |

| Compound 4h | 4T1 (Breast) | Inhibited proliferation, induced apoptosis | Not specified | nih.govrsc.org |

| Compound 10t | HeLa (Cervical) | Anti-proliferative | 0.12 µM | nih.gov |

| Compound 10t | SGC-7901 (Gastric) | Anti-proliferative | 0.15 µM | nih.gov |

| Compound 10t | MCF-7 (Breast) | Anti-proliferative | 0.21 µM | nih.gov |

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated the ability to inhibit these processes. For instance, compound 16h potently suppressed the migration of A549 lung cancer cells. nih.gov Similarly, compound 4h was shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org These findings highlight the potential of these compounds to not only inhibit primary tumor growth but also to prevent the spread of cancer to other parts of the body.

Interactions with Tubulin and Colchicine-Binding Site Inhibition

The cytoskeleton, a critical component for cell structure and function, relies on the dynamic polymerization and depolymerization of α- and β-tubulin heterodimers to form microtubules. This process is fundamental to cell mitosis, making microtubules a prime target for the development of anticancer agents. Microtubule-targeting agents can disrupt this delicate balance by binding to specific sites on tubulin, such as the colchicine-binding site, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Researchers have explored the pyrrolopyridine scaffold as a rigid structure to design novel colchicine-binding site inhibitors (CBSIs). Although research on the direct 3-bromo derivative is specific, studies on isomeric scaffolds like 1H-pyrrolo[3,2-c]pyridine provide significant insight into the potential of this chemical family. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed to act as CBSIs, showing moderate to excellent antitumor activities against various cancer cell lines. nih.govnih.govtandfonline.com

One of the most potent compounds identified in these studies was 10t , which incorporates an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl group as the A-ring. nih.gov This compound demonstrated significant antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the nanomolar range. nih.govsemanticscholar.org

Further investigations revealed that compound 10t potently inhibits tubulin polymerization. nih.govsemanticscholar.org Immunostaining assays showed a remarkable disruption of tubulin microtubule dynamics at a concentration of 0.12 μM. nih.govsemanticscholar.org The disruption of microtubule function led to a significant arrest of the cell cycle in the G2/M phase and induced apoptosis. nih.govsemanticscholar.org Molecular modeling studies suggest that the efficacy of 10t stems from its ability to interact with the colchicine (B1669291) site of tubulin, forming hydrogen bonds with key amino acid residues like Thrα179 and Asnβ349. nih.govsemanticscholar.org

Table 1: In Vitro Antiproliferative Activity of Compound 10t

| Compound | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|---|

| 10t | 0.12 | 0.15 | 0.21 |

Neuropharmacological Applications

The pyrrolo[2,3-b]pyridine scaffold and its derivatives have been investigated for their potential in treating disorders of the central nervous system. A significant area of this research is the development of novel anticonvulsant agents for the management of epilepsy, a neurological disorder characterized by recurrent seizures.

While direct studies on 3-Bromo-1H-pyrrolo[2,3-b]pyridine for neuropharmacological applications are specific, the broader family of pyrrole (B145914) and pyridine-containing heterocyclic compounds has shown promise. For instance, various N-pyrrole derivatives have been identified as possessing anticonvulsant activity. researchgate.net The rationale for exploring these structures often involves creating compounds that mimic the structural requirements for binding to receptors in the central nervous system, such as the benzodiazepine (B76468) receptors. frontiersin.org

Research into bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit has demonstrated notable anticonvulsant properties. In a pentylenetetrazole (PTZ) seizure model, which induces seizures by antagonizing GABAergic neurotransmission, several of these hybrid compounds exhibited significant anti-PTZ activity, with some being more potent than the reference drug ethosuximide. mdpi.com Specifically, compounds containing a pyrano[3,4-c]pyridine cycle showed high anticonvulsant and psychotropic properties. mdpi.com

Another study focused on triazolopyrimidine derivatives, which share structural similarities with the pyrrolopyridine core. One compound, 6d , emerged as a particularly potent agent, with a median effective dose (ED₅₀) of 15.8 mg/kg in the maximal electroshock (MES) test and 14.1 mg/kg in the PTZ-induced seizure model. frontiersin.org This indicates its potential efficacy against both generalized tonic-clonic and absence seizures.

Table 2: Anticonvulsant Activity of Selected Pyridine-Based Derivatives

| Compound Series | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Pyrano[3,4-c]pyridine Hybrids | Pentylenetetrazole (PTZ) | Anti-PTZ activity ranging from 20% to 80% | mdpi.com |

| Triazolopyrimidine (Compound 6d) | Maximal Electroshock (MES) | ED₅₀ of 15.8 mg/kg | frontiersin.org |

| Triazolopyrimidine (Compound 6d) | Pentylenetetrazole (PTZ) | ED₅₀ of 14.1 mg/kg | frontiersin.org |

Broader Biological Activities of Pyrrolo[2,3-b]pyridine Scaffolds

The versatility of the pyrrolo[2,3-b]pyridine core extends to a range of other biological activities, including anti-inflammatory and analgesic effects. The fusion of pyrrole and pyridine (B92270) rings creates a unique pharmacophore that has been the subject of extensive pharmacological research. nih.gov

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in drug discovery. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated promising anti-inflammatory properties. juniperpublishers.com A study on new pyrrolopyridine and pyrrolopyridopyrimidine scaffolds, synthesized from aminocyanopyrroles, identified two compounds, 3i and 3l , with notable in vitro inhibitory activity against pro-inflammatory cytokines. researchgate.net A supporting docking study suggested that these molecules could bind within the COX-2 binding site, a key target for anti-inflammatory drugs. researchgate.net

Similarly, research on the related pyrrolo[2,3-d]pyrimidine scaffold has yielded derivatives with significant in vivo anti-inflammatory activity. researchgate.net Compounds such as 2b , 7b , 7d , and 9b were identified as active agents in these studies. researchgate.net The presence of a 4-methoxyphenyl (B3050149) group at position 7 appeared to be a favorable feature for the anti-inflammatory activity of these derivatives. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Pyrrolopyridine Derivatives

| Compound Series | Compound | Activity | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridines | 3i, 3l | Promising in vitro pro-inflammatory cytokine inhibitory activity | researchgate.net |

| Pyrrolo[2,3-d]pyrimidines | 2b, 7b, 7d, 9b | Significant in vivo anti-inflammatory activity | researchgate.net |

Analgesic Activity

The pyrrolopyridine nucleus is also a structural component in molecules investigated for pain relief. Studies on the isomeric pyrrolo[3,4-c]pyridine derivatives have highlighted their potential as analgesic agents. nih.govresearchgate.net This line of research was initially inspired by the structure of the anxiolytic drug buspirone. While the intended anxiolytic effect was not observed, these compounds were found to possess other pharmacological effects, including analgesic properties. nih.gov The non-toxic compound 27 was a key structure that prompted further investigation into the analgesic potential of pyrrolo[3,4-c]pyridine derivatives. nih.gov

Materials Science and Advanced Applications

Utilization in Organic Semiconductors

3-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a crucial precursor in the synthesis of advanced organic materials, particularly organic semiconductors. chemimpex.com Its inherent electronic properties make it suitable for developing materials that can enhance the performance of electronic devices. chemimpex.com The pyrrolo[2,3-b]pyridine core, with its fused ring system, provides a rigid and planar structure that can facilitate intermolecular interactions necessary for charge transport in semiconductor materials.

The presence of the bromine atom is key to its utility. pipzine-chem.com This halogen atom is highly reactive and can participate in various cross-coupling reactions, allowing chemists to build more complex organic molecular structures. pipzine-chem.com This functionalization capability enables the precise tuning of the electronic and physical properties of the resulting semiconductor materials, tailoring them for specific applications. chemimpex.compipzine-chem.com Researchers utilize this compound as a foundational unit to construct larger, conjugated molecules with special photoelectric properties. pipzine-chem.com

Development of Optoelectronic Devices

The unique structural and electronic characteristics of 3-Bromo-1H-pyrrolo[2,3-b]pyridine make it a valuable component in the development of organic optoelectronic devices. pipzine-chem.com It is employed as a fundamental building block for creating functional materials designed to improve the performance of devices such as Organic Light Emitting Diodes (OLEDs) and organic solar cells. pipzine-chem.com

In the context of optoelectronics, the compound can be used to synthesize materials that possess specific optical and electrical properties. pipzine-chem.com By incorporating this 7-azaindole (B17877) derivative into the molecular design, scientists can influence factors like charge mobility, energy levels, and light absorption/emission spectra of the final material, which are critical for the efficiency and stability of OLEDs and organic photovoltaic devices. pipzine-chem.com

| Device Type | Role of 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Desired Outcome |

| Organic Light Emitting Diodes (OLEDs) | Building block for functional materials | Impart special optical and electrical properties to enhance device performance. pipzine-chem.com |

| Organic Solar Cells | Basic unit for constructing functional materials | Improve device performance and efficiency. pipzine-chem.com |

Applications in Agrochemical Formulations

The 7-azaindole scaffold, the core structure of 3-Bromo-1H-pyrrolo[2,3-b]pyridine, has garnered significant interest for its wide range of biological activities and applications in agrochemicals. researchgate.netuni-rostock.de While research on the specific 3-bromo isomer is part of a broader exploration, studies on related 7-azaindole derivatives have demonstrated their potential as effective agricultural fungicides. ndl.go.jp

Research into the biological activities of various 7-azaindole derivatives has shown that some possess considerable fungicidal properties, notably against the fungus Pyricularia oryzae, which causes the devastating rice blast disease. ndl.go.jp Structure-activity relationship studies have been conducted on a variety of substituted 7-azaindoles to understand and optimize their fungicidal effects. ndl.go.jp For instance, studies have revealed that halo-substituted 7-azaindoles can be highly effective; a 6-bromo-7-azaindole derivative showed considerable effectiveness against rice blast. ndl.go.jp This indicates the potential for bromo-substituted 7-azaindoles, including the 3-bromo isomer, to serve as a lead compound in the design of new agrochemical fungicides. chemimpex.comndl.go.jp

| Compound Family | Target Pathogen | Noted Activity |

| 7-Azaindole Derivatives | Pyricularia oryzae (Rice Blast) | Considerable fungicidal activity in vivo. ndl.go.jp |

| 6-Halo-7-azaindole Derivatives | Various Fungi | 6-bromo derivative showed considerable effectiveness against rice blast. ndl.go.jp |

Structure Activity Relationship Sar and Ligand Design Studies

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold are highly dependent on the nature and position of its substituents. Research into inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase demonstrates clear structure-activity relationships (SAR).

In the development of FGFR inhibitors, a lead compound with a 1H-pyrrolo[2,3-b]pyridine core showed an initial IC₅₀ value of 1.9 μM against FGFR1. nih.gov Systematic modifications led to the discovery of more potent derivatives. For instance, introducing a group capable of forming a hydrogen bond at the 5-position of the ring was explored to interact with the G485 residue of the receptor. nih.gov Altering the fragment at the 3-position from a m-methoxyphenyl group to various other substituents was key to exploring interactions within a hydrophobic pocket of the target. nih.gov This optimization led to compound 4h , which exhibited significantly improved potency and a distinct selectivity profile across the FGFR family. nih.govrsc.org

Similarly, in the pursuit of c-Met kinase inhibitors, derivatives of 1H-pyrrolo[2,3-b]pyridine were synthesized with different linkers such as methylene, sulfur, or sulfoxide (B87167) groups. These modifications significantly influenced the inhibitory activity. One such derivative, compound 9 , which incorporates a specific linker and substitution pattern, displayed strong inhibition of c-Met kinase. nih.gov

Studies on the related 1H-pyrrolo[3,2-c]pyridine scaffold further underscore the importance of substituents. The introduction of electron-donating groups (like -CH₃ or -OCH₃) on an aryl ring substituent generally increased antiproliferative activities, whereas electron-withdrawing groups (like -F) had the opposite effect. tandfonline.com

Table 1: Biological Activity of Optimized 1H-pyrrolo[2,3-b]pyridine Derivatives

Interactive table

| Compound | Target(s) | IC₅₀ Values | Key Modification |

|---|---|---|---|

| 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7 nM, 9 nM, 25 nM, 712 nM | Optimized substituent at 3-position |

| Compound 9 | c-Met Kinase | 22.8 nM | Introduction of a specific linker |

| Compound 25a | ATM Kinase | Highly selective (>700-fold over other PIKKs) | Rational design to enhance selectivity |

Rational Design and Optimization Strategies for Potent Lead Compounds

Rational, structure-based design is a cornerstone of optimizing lead compounds derived from 3-Bromo-1H-pyrrolo[2,3-b]pyridine. This approach involves using knowledge of the target's three-dimensional structure to guide chemical modifications.

A prominent example is the development of selective ATM inhibitors. Starting from a compound that dually inhibited both ATR and ATM kinases, researchers rationally designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives to achieve high selectivity for ATM. nih.gov This systematic structural optimization resulted in compound 25a , which not only showed excellent kinase selectivity but also possessed favorable drug-like properties, including high oral bioavailability in mice (147.6%). nih.gov This compound demonstrated synergistic antitumor effects when combined with irinotecan in xenograft models, highlighting its potential as a chemosensitizer. nih.gov

The optimization of FGFR inhibitors also followed a rational design strategy. After identifying an initial hit, researchers used its binding mode with FGFR1 as a blueprint. nih.gov They hypothesized that introducing a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring would enhance activity by interacting with a specific glycine (B1666218) residue (G485). nih.gov This led to the synthesis of a focused library of compounds to test the hypothesis and ultimately identify derivatives with superior potency. nih.gov

Docking and Molecular Modeling Studies of Ligand-Target Interactions

Molecular docking and modeling are essential computational tools for visualizing and understanding how ligands interact with their biological targets at the atomic level. These studies provide insights that guide the rational design process.

For 1H-pyrrolo[2,3-b]pyridine derivatives, docking studies have been crucial in elucidating their binding modes. Modeling of an initial lead compound in the FGFR1 active site revealed that the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge-binder. nih.gov This foundational interaction was preserved during the optimization process. Further docking simulations of 3-substituted derivatives helped to rationalize their activity and selectivity, showing how different substituents fit into the enzyme's binding pocket. researchgate.net

In a study on related 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, molecular modeling suggested that the lead compound 10t binds to the colchicine (B1669291) site. The model indicated the formation of hydrogen bonds with key residues Thrα179 and Asnβ349, explaining its potent inhibitory effect on tubulin polymerization. nih.gov

Table 2: Key Ligand-Target Interactions from Modeling Studies

Interactive table

| Scaffold | Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | G485 | Potential Hydrogen Bond |

Conformational Analysis and its Influence on Biological Profiles

The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its biological activity. Conformational analysis helps to understand the energetically favorable shapes a molecule can adopt, which in turn dictates its ability to bind to a target.

The fused ring system of 1H-pyrrolo[2,3-b]pyridine imparts a significant degree of rigidity and planarity to the core structure. pipzine-chem.com Crystal structure analysis of the related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , confirms that the fused pyridine (B92270) and pyrrole (B145914) rings are essentially planar, with a very small dihedral angle between them. researchgate.net This inherent planarity is a key feature that influences how these molecules fit into the often-flat binding sites of kinases. In the crystal lattice, these molecules arrange into centrosymmetric dimers through N-H···N hydrogen bonds. researchgate.net

Compound Index

Table 3: List of Mentioned Chemical Compounds

Advanced Characterization and Theoretical Studies

Spectroscopic Techniques for Structural Elucidation of Derivatives

The precise identification and structural confirmation of novel 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives rely on a suite of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools in this regard. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure of these derivatives. The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the proton and carbon environments within the molecule. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives, which are isomeric to the 1H-pyrrolo[2,3-b]pyridine system, detailed ¹H and ¹³C NMR data have been reported, showcasing the utility of this technique in unambiguously assigning the structure of complex heterocyclic systems. nih.gov

Illustrative ¹H and ¹³C NMR Data for 1H-pyrrolo[3,2-c]pyridine Derivatives:

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 10a | 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H) | 154.07, 149.89, 143.18, 141.17, 137.58 |

| 10b | 9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J = 6.7 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H) | 157.84, 154.00, 151.97, 142.93, 140.46 |

| 10c | 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72-7.68 (m, 1H) | 159.03, 154.09, 149.85, 142.82, 141.24 |

| 10q | 8.97 (s, 1H), 8.04 (s, 1H), 7.99 (s, 1H), 7.69 (s, 1H), 7.61 (dd, J = 5.1, 1.1 Hz, 1H) | 154.15, 141.87, 141.41, 137.87, 133.62 |

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating typical chemical shift ranges for this class of compounds. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized derivatives. The accurate mass measurement provides an unambiguous molecular formula, which is essential for structural validation. nih.gov Electrospray ionization (ESI) is a commonly employed technique for the analysis of these polar, often non-volatile, compounds. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. For the 1H-pyrrolo[2,3-b]pyridine core, characteristic absorption bands for N-H stretching in the pyrrole (B145914) ring and C=N stretching in the pyridine (B92270) ring are typically observed. rsc.orgresearchgate.net In a study of pyrrolo[2,3-d]pyrimidine derivatives, IR spectroscopy was used to identify key functional groups, such as NH/NH₂ and C=O, which confirmed the successful synthesis of the target molecules. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Investigations

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of 3-Bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives. These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

Molecular Docking and Binding Mode Analysis: In the context of drug design, molecular docking simulations are employed to predict the binding orientation and affinity of 1H-pyrrolo[2,3-b]pyridine derivatives within the active site of a target protein, such as a kinase. nih.gov For example, docking studies of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors revealed that the pyrrolo[2,3-b]pyridine core acts as a hinge binder, forming crucial hydrogen bonds with the backbone of the kinase. nih.gov These simulations help to rationalize the structure-activity relationships (SAR) and guide the design of more potent inhibitors.

DFT for Structural and Electronic Properties: DFT calculations are used to optimize the geometry of these molecules and to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. organic-chemistry.org In a study of pyrrolo[2,3-b]pyridine derivatives as potential anticancer agents, DFT calculations were used to determine the HOMO-LUMO gap and to analyze the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps to identify regions of the molecule that are prone to electrophilic or nucleophilic attack. organic-chemistry.org

Key Parameters from DFT Studies of Pyrrolopyridine Derivatives:

| Property | Significance | Typical Computational Method |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | DFT with B3LYP functional |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | DFT with B3LYP functional |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT with B3LYP functional |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | DFT with B3LYP functional |

Mechanistic Studies of Chemical Reactions and Biological Pathways

Understanding the mechanisms of the chemical reactions used to synthesize and functionalize 3-Bromo-1H-pyrrolo[2,3-b]pyridine, as well as the biological pathways through which its derivatives exert their effects, is crucial for the development of new synthetic methodologies and therapeutic agents.

Mechanisms of Chemical Reactions: The 3-bromo substituent on the 1H-pyrrolo[2,3-b]pyridine core makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. masterorganicchemistry.com These reactions are powerful tools for introducing a wide range of substituents at the 3-position, enabling the synthesis of diverse libraries of compounds for biological screening.

The general mechanism for the Suzuki reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide (3-Bromo-1H-pyrrolo[2,3-b]pyridine), followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. masterorganicchemistry.com The Heck reaction follows a similar catalytic cycle, but with an alkene as the coupling partner. masterorganicchemistry.com Mechanistic studies of these reactions, often supported by DFT calculations, help to optimize reaction conditions and to understand the factors that control regioselectivity and efficiency.

Mechanisms of Biological Pathways: Many biologically active derivatives of 1H-pyrrolo[2,3-b]pyridine function as kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Molecular docking and other computational studies have shown that the 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent "hinge-binder," forming key hydrogen bonds with the hinge region of the kinase active site. nih.gov This interaction is a common feature of many kinase inhibitors and is a critical determinant of their potency and selectivity. By understanding the detailed molecular interactions between the inhibitor and the kinase, researchers can design new derivatives with improved efficacy and reduced off-target effects. For instance, a study on 7-azaindole (B17877) derivatives as DDX3 inhibitors showed that the compound interacts with key residues in the binding pocket through π-interactions and hydrogen bonds, leading to effective inhibition. nih.gov

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for Complex Derivatives

The functionalization of the 7-azaindole (B17877) core is a dynamic area of research, with new and efficient methods continuously being developed. rsc.org Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have been particularly significant since 2011. rsc.org These modern synthetic techniques are crucial for creating complex derivatives of 3-Bromo-1H-pyrrolo[2,3-b]pyridine. rsc.org

One-pot synthesis approaches are being explored to streamline the creation of diverse 7-azaindole derivatives. For instance, a one-pot, two-step method involving a Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of C3,C6-diaryl 7-azaindoles. acs.org This method demonstrates good tolerance for various functional groups, including both electron-donating and electron-withdrawing groups, as well as bulky bicyclic systems. acs.org

Furthermore, the development of synthetic routes to access specific isomers, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, highlights the challenges and intricacies involved in the synthesis of complex derivatives. nih.gov These routes often rely on a strategic sequence of cross-coupling reactions, such as chemoselective Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. nih.gov The choice of protecting groups is also a critical factor in the success of these synthetic pathways. nih.gov

Emerging methodologies also include the use of microwave-assisted synthesis, which can dramatically accelerate reaction times for key steps in the construction of substituted 7-azaindoles. organic-chemistry.org Additionally, novel cyclization strategies, such as silver-catalyzed intramolecular cyclization of acetylenic free amines, offer efficient and environmentally friendly routes to the 7-azaindole core. organic-chemistry.org

| Synthetic Method | Description | Key Features |

| Metal-Catalyzed Cross-Coupling | Utilizes transition metal catalysts (e.g., palladium) to form new carbon-carbon or carbon-heteroatom bonds. rsc.org | High efficiency and selectivity. rsc.org |

| C-H Bond Functionalization | Directly converts C-H bonds into new functional groups. rsc.org | Atom-economical and allows for novel disconnections. rsc.org |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. acs.org | Increased efficiency and reduced waste. acs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. organic-chemistry.org | Rapid reaction times. organic-chemistry.org |

| Silver-Catalyzed Cyclization | Employs a silver catalyst for intramolecular cyclization. organic-chemistry.org | Mild reaction conditions and good yields. organic-chemistry.org |

Exploration of Novel Therapeutic Targets and Disease Areas

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. rsc.orgnih.gov This has led to the exploration of novel therapeutic targets and disease areas for compounds derived from 3-Bromo-1H-pyrrolo[2,3-b]pyridine.

Kinase inhibitors are a major focus, as the 7-azaindole structure is an excellent bioisostere of the purine (B94841) system found in ATP, the natural substrate for kinases. mdpi.comnih.gov This has led to the development of inhibitors for a variety of kinases implicated in cancer and other diseases. nih.govmdpi.comnih.govnih.gov For example, derivatives have been designed as potent, multi-targeted kinase inhibitors with the potential to combat a wide range of cancers. nih.govresearchgate.net Specific targets include ABL/SRC, DYRK1B, DYRK2, and ataxia telangiectasia mutated and Rad3 related (ATR) kinase. nih.govnih.gov

Beyond cancer, 7-azaindole derivatives are being investigated for their potential in treating neurological disorders, infectious diseases, and inflammatory conditions. chemimpex.comnih.gov For instance, some derivatives have shown promise as inhibitors of influenza polymerase-B2, with activity against multiple influenza strains. nih.gov Others have demonstrated potential as treatments for allergic diseases like asthma by acting as selective antagonists of the CRTh2 receptor. nih.gov The discovery of 7-azaindole derivatives as ROCK (Rho Kinase) inhibitors opens up possibilities for treating hypertension, glaucoma, and erectile dysfunction. nih.gov

| Therapeutic Target | Disease Area | Example Derivative/Compound |

| Kinases (e.g., ABL, SRC, DYRK1B, DYRK2, ATR) | Cancer nih.govnih.gov | 7-azaindole based multi-targeted kinase inhibitors nih.gov |

| Influenza Polymerase-B2 | Influenza nih.gov | JNJ-63623872 nih.gov |

| CRTh2 Receptor | Allergic Diseases (e.g., Asthma) nih.gov | NVP-QAV680 nih.gov |

| ROCK (Rho Kinase) | Hypertension, Glaucoma, Erectile Dysfunction nih.gov | 7-azaindole ROCK inhibitors nih.gov |

| Fibroblast Growth Factor Receptor 4 (FGFR4) | Hepatocellular Carcinoma acs.org | Covalent FGFR4 inhibitors acs.org |

| Cyclin-Dependent Kinase 8 (CDK8) | Acute Myeloid Leukemia nih.gov | 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea nih.gov |

Integration with Advanced Materials Science for Hybrid Systems

The unique photoelectric properties of 3-Bromo-1H-pyrrolo[2,3-b]pyridine make it a promising candidate for applications in materials science. pipzine-chem.com It can serve as a building block for the synthesis of organic materials with special optoelectronic characteristics. pipzine-chem.com

One of the key areas of interest is in the development of organic light-emitting diodes (OLEDs) and organic solar cells. pipzine-chem.com The integration of 7-azaindole derivatives into these devices has the potential to enhance their performance. pipzine-chem.comrsc.org Specifically, 7-azaindolyl derivatives have been shown to be excellent blue emitters for OLEDs. rsc.org The luminescent properties of these compounds are a subject of ongoing research, with efforts to improve their stability and performance. researchgate.net

The coordination chemistry of 7-azaindole and its derivatives with both main group elements and transition metal ions is also being explored. rsc.org These metal complexes not only exhibit phosphorescence but can also display unusual reactivity, which could be harnessed for various applications in materials science. rsc.org The ability to fine-tune the electronic properties of these materials through chemical modification of the 7-azaindole core opens up possibilities for creating novel hybrid systems with tailored functionalities. chemimpex.com

| Application Area | Material Type | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Blue Emitters rsc.org | Enhanced device performance pipzine-chem.com |

| Organic Solar Cells | Photoelectric Materials pipzine-chem.com | Improved efficiency pipzine-chem.com |

| Luminescent Probes | Biological Imaging rsc.org | High sensitivity and specificity rsc.org |

| Coordination Polymers | Functional Materials rsc.org | Tunable electronic and optical properties rsc.org |

Challenges and Opportunities in Translational Research and Drug Discovery

The journey from a promising compound like 3-Bromo-1H-pyrrolo[2,3-b]pyridine to a clinically approved drug is fraught with challenges. nih.gov However, the unique properties of the 7-azaindole scaffold also present significant opportunities in drug discovery. nih.govpharmablock.com